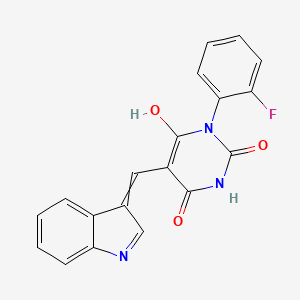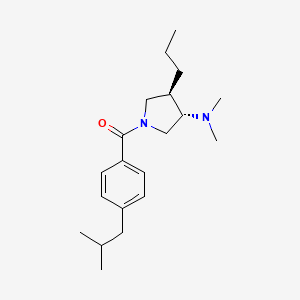
methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a novel pyrazole derivative that has garnered interest in various scientific fields due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves a 3+2 annulation method. For instance, (S. Naveen et al., 2021) describe the synthesis of a related pyrazole derivative through the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, which might be a similar approach for synthesizing methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using single crystal X-ray diffraction studies. As reported by (S. Naveen et al., 2021), these structures are stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which might also be true for methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The specific reactions and properties of methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate would depend on its functional groups and molecular structure.
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure of pyrazole derivatives are typically determined using methods like X-ray crystallography, as mentioned in the works of (S. Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and functional group behavior of methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can be inferred through spectroscopic methods (NMR, mass, UV-Vis, and CHN analysis) as demonstrated in (S. Naveen et al., 2021).
Aplicaciones Científicas De Investigación
Luminescence Sensing
The chemical framework related to methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been explored for its potential in luminescence sensing. For instance, lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate-based structures have demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing their utility as fluorescence sensors for chemical detection (Shi et al., 2015).
Tautomerism Study
The study of NH-pyrazoles, which are structurally similar to methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, has provided insights into their tautomerism. These compounds exhibit unique hydrogen bonding patterns and tautomerism in both solution and solid states, contributing to the understanding of molecular structures and their stabilization mechanisms (Cornago et al., 2009).
Crystal Structure Analysis
The one-pot synthesis and crystal structure analysis of closely related compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have been conducted to understand their molecular geometry and potential applications in various fields, including pharmaceuticals and materials science (Saeed et al., 2012).
Biological Activity Studies
Research into novel compounds containing pyrazole moieties, such as comenic acid derivatives with isoxazole and isothiazole structures, has shown promising biological activities. These studies highlight the potential of pyrazole derivatives in enhancing the efficacy of cancer treatments through synergistic effects with established drugs (Kletskov et al., 2018).
Fluorescent Property Evaluation
The synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines, which are related to the methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, have been explored for potential applications in materials science. These compounds exhibit fluorescence in the blue region of the visible spectrum, indicating their utility in optical and electronic devices (Hasan et al., 2011).
Structural and Spectral Investigations
The combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have contributed to the understanding of their molecular structures and properties. Such investigations provide valuable insights for designing new compounds with tailored functionalities (Viveka et al., 2016).
Mecanismo De Acción
Target of Action
The compound “methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” is structurally similar to Amitraz , a non-systemic acaricide and insecticide. The primary targets of Amitraz are the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins . These targets play a crucial role in the nervous system of insects, affecting their behavior and physiological functions.
Mode of Action
The compound interacts with its targets by acting as an agonist to the alpha-adrenergic and octopamine receptors . This interaction leads to overexcitation in the nervous system of insects . The inhibition of monoamine oxidases and prostaglandin synthesis further enhances this effect . The resulting changes include paralysis and eventual death in insects .
Biochemical Pathways
The affected biochemical pathways primarily involve the alpha-adrenergic and octopamine signaling pathways in the nervous system of insects . The agonistic action on these receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the excitatory effect . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and regulation of blood flow .
Pharmacokinetics
Based on its structural similarity to amitraz , it may exhibit similar pharmacokinetic properties. Amitraz is known to be less harmful to mammals, suggesting a favorable bioavailability profile .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of normal neurotransmission in insects, leading to overexcitation, paralysis, and death . On a cellular level, this may involve changes in ion channel activity, neurotransmitter release, and cellular signaling .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-10(9(2)6-8)15-7-11(16)12(14-15)13(17)18-3/h4-7,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZDUWGIQPWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)


